[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride
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Overview
Description
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl derivative reacts with the morpholine ring.
Formation of Methanamine Moiety: The methanamine group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation Products: Oxides of the methanamine moiety.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure.
Phenylmethanamine: Lacks the morpholine ring but shares the phenyl and methanamine moieties.
N-Methylmorpholine: Contains a methyl group attached to the nitrogen atom of the morpholine ring.
Uniqueness: [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is unique due to the combination of the morpholine ring and the phenylmethanamine structure
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14;/h1-4H,5-9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNVLAMBIHOQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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